molecular formula C6H6N4O B14023259 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one

Cat. No.: B14023259
M. Wt: 150.14 g/mol
InChI Key: VZEBIARSPPBPJH-UHFFFAOYSA-N
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Description

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is a heterocyclic compound that features a fused imidazole and pyridazine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a ketone with an amidine in the presence of an oxidizing agent. For instance, Xie et al. reported a one-pot oxidative condensation of ketones and amidines using molecular oxygen to oxidize the α-keto carbon to a diketone, which then cyclizes under basic conditions to produce the desired imidazo[4,5-d]pyridazinone .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve continuous flow synthesis or batch processing with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the oxidation state of the nitrogen atoms in the ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the ring system.

Common Reagents and Conditions

    Oxidizing Agents: Molecular oxygen, hydrogen peroxide, or other peroxides.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles like amines or thiols.

Major Products

The major products of these reactions depend on the specific conditions and reagents used

Scientific Research Applications

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application, but common mechanisms include binding to active sites or allosteric sites on proteins, thereby altering their function .

Comparison with Similar Compounds

Similar Compounds

    Imidazo[4,5-b]pyridine: Another fused heterocycle with similar structural features but different biological activities.

    Imidazo[4,5-c]pyridine: Similar in structure but varies in its pharmacological profile.

    Imidazo[1,5-a]pyridine: Known for its use in various therapeutic agents.

Uniqueness

3-Methyl-3,5-dihydro-4H-imidazo[4,5-d]pyridazin-4-one is unique due to its specific ring fusion and substitution pattern, which confer distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential in various scientific fields make it a compound of significant interest .

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

1-methyl-6H-imidazo[4,5-d]pyridazin-7-one

InChI

InChI=1S/C6H6N4O/c1-10-3-7-4-2-8-9-6(11)5(4)10/h2-3H,1H3,(H,9,11)

InChI Key

VZEBIARSPPBPJH-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=O)NN=C2

Origin of Product

United States

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